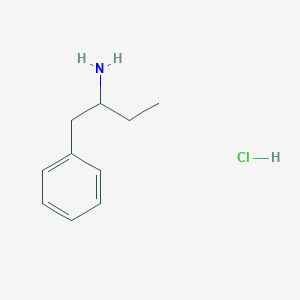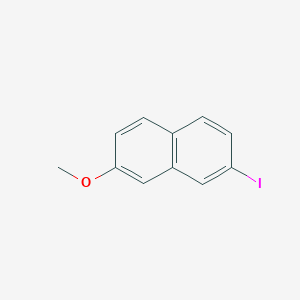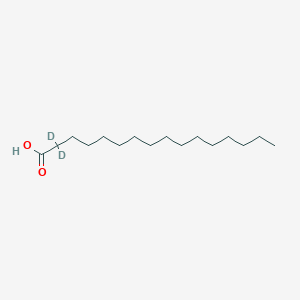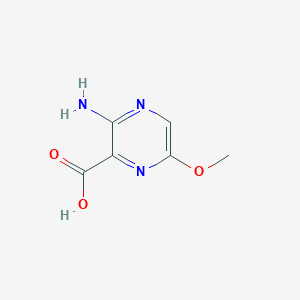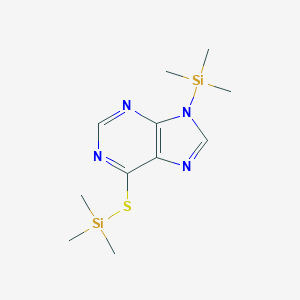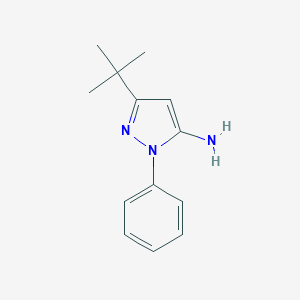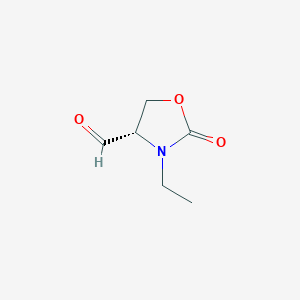
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside, also known as MGRG, is a naturally occurring glycoside found in various plants such as the roots of Panax ginseng, the leaves of Camellia sinensis, and the fruits of Citrus unshiu. MGRG has attracted significant attention in recent years due to its potential therapeutic properties.
Applications De Recherche Scientifique
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, anti-oxidant, and neuroprotective effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to suppress the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation. Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells in vitro and in vivo. In addition, Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been reported to exhibit anti-oxidant activity by scavenging free radicals and to protect against oxidative stress-induced damage. Furthermore, Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to exert neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
The mechanism of action of Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside is not fully understood, but it is believed to involve multiple pathways. Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to inhibit the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation. It has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis. Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to induce apoptosis in cancer cells by activating the caspase cascade and to inhibit the proliferation of cancer cells by inducing cell cycle arrest. Furthermore, Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to protect against oxidative stress-induced damage by increasing the expression of antioxidant enzymes.
Effets Biochimiques Et Physiologiques
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to exert various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to suppress the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation. Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells in vitro and in vivo. In addition, Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been reported to exhibit anti-oxidant activity by scavenging free radicals and to protect against oxidative stress-induced damage. Furthermore, Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to exert neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It is also stable under normal laboratory conditions. However, Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its solubility in water is limited. Additionally, the purity of Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside can vary depending on the synthesis method used.
Orientations Futures
There are several future directions for the study of Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, particularly its interactions with specific signaling pathways and cellular targets. Additionally, further research is needed to optimize the synthesis method of Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside and to improve its solubility and bioavailability. Finally, the potential side effects of Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside need to be thoroughly investigated to ensure its safety for human use.
Conclusion
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside is a naturally occurring glycoside with potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-cancer, anti-oxidant, and neuroprotective effects, and its mechanism of action involves multiple pathways. Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has several advantages for lab experiments, but its solubility and cost are limitations. Future research directions include investigating its therapeutic potential, mechanism of action, synthesis optimization, and safety profile.
Méthodes De Synthèse
The synthesis of Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside can be achieved through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reagents to create Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside, while enzymatic synthesis utilizes enzymes to catalyze the reaction. Microbial synthesis, on the other hand, involves the use of microorganisms to produce Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside. The most commonly used method for synthesizing Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside is chemical synthesis, which involves the reaction of methyl 2,3,4-tri-O-acetyl-α-L-rhamnopyranoside with β-galactopyranosyl bromide in the presence of a Lewis acid catalyst.
Propriétés
Numéro CAS |
128962-64-1 |
|---|---|
Nom du produit |
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside |
Formule moléculaire |
C13H24O10 |
Poids moléculaire |
340.32 g/mol |
Nom IUPAC |
(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O10/c1-4-6(15)8(17)10(19)12(21-4)23-11-9(18)7(16)5(3-14)22-13(11)20-2/h4-19H,3H2,1-2H3/t4-,5+,6-,7-,8+,9-,10+,11+,12+,13+/m0/s1 |
Clé InChI |
ZUPSABSQBFCIOU-RGEWLTSSSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)CO)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)CO)O)O)O)O)O |
Synonymes |
Me-beta-RG methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




